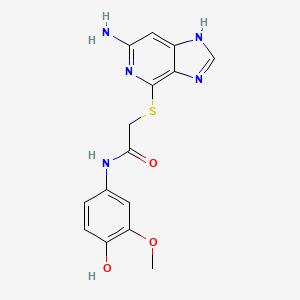
Enpp-1-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpp-1-IN-11 is a highly potent inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1). It has a Ki value of 45 nM and demonstrates excellent stability in human and mouse plasma, exhibiting low clearance in both human and mouse liver microsomes . ENPP1 is an enzyme involved in the hydrolysis of purine nucleotides and plays a significant role in various physiological processes, including immune response modulation .
Preparation Methods
The synthesis of Enpp-1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Enpp-1-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Enpp-1-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of ENPP1 and its effects on various biochemical pathways.
Industry: It may be used in the development of new therapeutic agents targeting ENPP1 for
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(6-amino-1H-imidazo[4,5-c]pyridin-4-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22) |
InChI Key |
DPMUHFLMJDLLNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















